- Comparative Study of Copper- and Silver-Catalyzed Protodecarboxylations of Carboxylic Acids, ChemCatChem, 2010, 2(4), 430-442

Cas no 96-54-8 (N-Methylpyrrole)

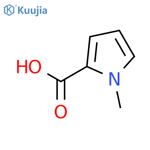

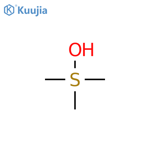

N-Methylpyrrole structure

Nombre del producto:N-Methylpyrrole

N-Methylpyrrole Propiedades químicas y físicas

Nombre e identificación

-

- 1-Methyl-1H-pyrrole

- 1-Methylpyrrole

- N-Methyl pyrrole

- N-Methylpyrrole

- 1-Methyl-1H-pyrrole (ACI)

- Pyrrole, 1-methyl- (8CI)

- NSC 65440

- 1-Methylpyrrole,99%

-

- MDL: MFCD00005345

- Renchi: 1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3

- Clave inchi: OXHNLMTVIGZXSG-UHFFFAOYSA-N

- Sonrisas: C1=CN(C)C=C1

- Brn: 104181

Atributos calculados

- Calidad precisa: 81.05780

- Masa isotópica única: 81.058

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 6

- Cuenta de enlace giratorio: 0

- Complejidad: 37.2

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: nothing

- Superficie del Polo topológico: 4.9A^2

Propiedades experimentales

- Color / forma: Fluids.

- Denso: 0.914 g/mL at 25 °C(lit.)

- Punto de fusión: −57 °C (lit.)

- Punto de ebullición: 112-113 °C(lit.)

- Punto de inflamación: Fahrenheit: 60.8 ° f

Celsius: 16 ° c - índice de refracción: n20/D 1.488-1.490

- PH: 10.4 (10g/l, H2O, 10℃)

- Disolución: 13g/l

- Coeficiente de distribución del agua: Soluble in organic solvents such as alcohol and so on, but insoluble in water.

- PSA: 4.93000

- Logp: 1.02510

- Disolución: Not determined

- Sensibilidad: Sensitive to light

- FEMA: 3291

- Presión de vapor: 15 mmHg ( 20.2 °C)

N-Methylpyrrole Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Danger

- Instrucciones de peligro: H225,H315,H319,H335

- Declaración de advertencia: P210,P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:UN 1993 3/PG 2

- Wgk Alemania:3

- Código de categoría de peligro: 11-36/37/38

- Instrucciones de Seguridad: S16-S26-S36-S37-S25-S23

- Rtecs:UX9640000

-

Señalización de mercancías peligrosas:

- TSCA:Yes

- Categoría de embalaje:II

- Límite de explosión:1.4-8.5%(V)

- Nivel de peligro:3

- Condiciones de almacenamiento:Sealed in dry,Room Temperature(BD59665)

- Período de Seguridad:3

- Términos de riesgo:R11; R22; R37/38

- Grupo de embalaje:II

N-Methylpyrrole Datos Aduaneros

- Código HS:29339990

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Methylpyrrole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-17950-2.5g |

1-methyl-1H-pyrrole |

96-54-8 | 96% | 2.5g |

$25.0 | 2023-09-19 | |

| Enamine | EN300-17950-100.0g |

1-methyl-1H-pyrrole |

96-54-8 | 96% | 100g |

$61.0 | 2023-05-03 | |

| eNovation Chemicals LLC | D488496-1kg |

N-Methyl pyrrole |

96-54-8 | 97% | 1kg |

$280 | 2024-06-05 | |

| Life Chemicals | F0001-2301-1g |

N-Methylpyrrole |

96-54-8 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD59665-5g |

1-Methyl-1H-pyrrole |

96-54-8 | 98% | 5g |

¥24.0 | 2023-08-31 | |

| TRC | M327015-100ml |

N-Methylpyrrole |

96-54-8 | 100ml |

$ 150.00 | 2023-09-07 | ||

| TRC | M327015-250ml |

N-Methylpyrrole |

96-54-8 | 250ml |

$ 241.00 | 2023-09-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M100701-500ml |

N-Methylpyrrole |

96-54-8 | 99% | 500ml |

¥976.90 | 2023-09-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD59665-1g |

1-Methyl-1H-pyrrole |

96-54-8 | 98% | 1g |

¥20.0 | 2024-04-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0414-500ml |

N-Methylpyrrole |

96-54-8 | 99.0%(GC) | 500ml |

¥1295.0 | 2022-05-30 |

N-Methylpyrrole Métodos de producción

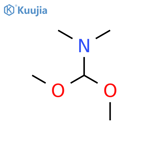

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condiciones de reacción

1.1 Catalysts: 2839377-58-9 ; 18 h, rt

Referencia

- Solvent/metal-free benzimidazolium-based carboxyl-functionalized porphyrin photocatalysts for the room-temperature alkylation of amines under the irradiation of visible light, Catalysis Science & Technology, 2022, 12(19), 5917-5931

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: 3,3-Dimethyl-1-butene , Sodium tert-butoxide Catalysts: (SP-5-54)-[2-[[Bis(1-methylethyl)phosphino-κP]oxy]-6-[[bis(1-methylethyl)phosphi… Solvents: p-Xylene ; 12 h, 150 °C

Referencia

- Selective Catalytic Transfer Dehydrogenation of Alkanes and Heterocycles by an Iridium Pincer Complex, Angewandte Chemie, 2014, 53(5), 1390-1394

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide

Referencia

- Selective alkylation of pyrrole by phase transfer catalysis in the absence of solvent, Journal of Heterocyclic Chemistry, 1994, 31(6), 1715-17

Synthetic Routes 6

Condiciones de reacción

1.1 Solvents: Acetic anhydride

Referencia

- Synthesis of N-alkylpyrroles, Angewandte Chemie, 1964, 76(12),

Synthetic Routes 7

Condiciones de reacción

Referencia

- Preparation of stachydrinol and N-methylprolinol salts from piperidine. I, Chemicke Listy pro Vedu a Prumysl, 1953, 47, 392-8

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 5 h, 40 °C

Referencia

- Antiinflammatory COX/LOX inhibitor and its preparation method and application, China, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Catalysts: N′′′-(1,1-Dimethylethyl)-N,N,N′,N′,N′′,N′′-hexamethylphosphorimidic triamide Solvents: Tetrahydrofuran ; 22.5 h, 393 K

Referencia

- The reaction of pyrrole with dimethyl carbonate under phosphazene catalysis: N-methoxycarbonylation vs N-methylation, Applied Catalysis, 2009, 91(1-2), 380-388

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: 1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 2 h, 40 °C

Referencia

- Synthesis of N-substituted pyrrole in ionic liquid, China, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Solvents: Methanol , Water ; 20 min, 70 °C

Referencia

- N-methylimidazole, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-13

Synthetic Routes 12

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Potassium superoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran

1.2 -

1.2 -

Referencia

- Ultrasound promoted N-alkylation of pyrrole using potassium superoxide as base in crown ether, Ultrasonics Sonochemistry, 1997, 4(2), 95-98

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide

Referencia

- Phase transfer catalysis without solvent. Use of alkyl iodides, Synthetic Communications, 1989, 19(1-2), 293-6

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Potassium superoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 1 h

1.2 1 h

1.2 1 h

Referencia

- Potassium superoxide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-8

Synthetic Routes 16

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 2 h, 40 °C

Referencia

- Organic reactions in ionic liquids. A simple and highly regioselective N-substitution of pyrrole, Synthesis, 2004, (12), 1951-1954

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: 1H-Pyrrole-2-carboxylic acid, 1-methyl-, methyl ester Solvents: Dichloromethane ; rt

1.2 3 h, rt → reflux

1.2 3 h, rt → reflux

Referencia

- Preparation of catalysts for production of N-alkylpyrrole derivatives, China, , ,

Synthetic Routes 19

Synthetic Routes 20

N-Methylpyrrole Raw materials

- Sulfur, hydroxytrimethyl- (8CI)

- (dimethoxymethyl)dimethylamine

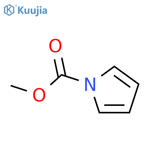

- methyl pyrrole-1-carboxylate

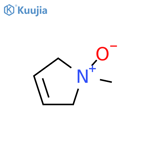

- 1H-Pyrrole, 2,5-dihydro-1-methyl-, 1-oxide

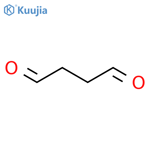

- butanedial

- 1-methyl-1H-pyrrole-2-carboxylic acid

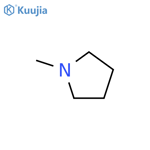

- 1-Methylpyrrolidine

N-Methylpyrrole Preparation Products

N-Methylpyrrole Proveedores

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

(CAS:96-54-8)N-Methyl pyrrole

Número de pedido:sfd9718

Estado del inventario:in Stock

Cantidad:200kg

Pureza:99.9%

Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:35

Precio ($):discuss personally

Jiangsu Xinsu New Materials Co., Ltd

Miembros de la medalla de oro

(CAS:96-54-8)

Número de pedido:SFD1830

Estado del inventario:

Cantidad:25KG,200KG,1000KG

Pureza:99%

Información sobre precios actualizada por última vez:Wednesday, 11 December 2024 17:03

Precio ($):

N-Methylpyrrole Literatura relevante

-

Jun Zhang,Zhong Wang,Lingjuan Chen,Yan Liu,Ping Liu,Bin Dai RSC Adv. 2018 8 41651

-

Pei-Yu Chang,Po-Hsin Wang,Wen-Churng Lin,Chien-Hsin Yang New J. Chem. 2016 40 9725

-

Shuai-Shuai Li,Hui Lin,Xiao-Mei Zhang,Lin Dong Org. Biomol. Chem. 2015 13 1254

-

Tian-yi Li,Toni Meyer,Rico Meerheim,Marco H?ppner,Christian K?rner,Koen Vandewal,Olaf Zeika,Karl Leo J. Mater. Chem. A 2017 5 10696

-

Vikranth Thaltiri,Kurumurthy Chavva,B. Sathish Kumar,Pradeepta K. Panda New J. Chem. 2019 43 12318

96-54-8 (N-Methylpyrrole) Productos relacionados

- 20687-13-2(N-Methyl-d3-pyrrole)

- 1968504-85-9(1-(2-chloro-4-methylbenzyl)-1H-imidazole-4-carboxylic acid)

- 86780-25-8(Benzenediazonium,2-(aminocarbonyl)-5-methoxy-)

- 2248319-11-9(3-{(tert-butoxy)carbonyl(methyl)amino}-3-methylbutanoic acid)

- 1155956-36-7(1-(5-Cyclopropyl-[1,2,4]oxadiazol-3-yl)-cyclobutylamine)

- 41074-72-0([(2-Phenoxyethyl)sulfanyl]methanimidamide hydrobromide)

- 1182913-23-0(4-Bromo-N-isopropyl-3-methylbenzenesulfonamide)

- 1858456-75-3(3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutanoic acid)

- 445268-97-3(3-Amino-N-(2,5-difluorophenyl)-6-ethyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide)

- 1432681-38-3(3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-54-8)1-Methylpyrrole

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96-54-8)1-Methylpyrrole

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe